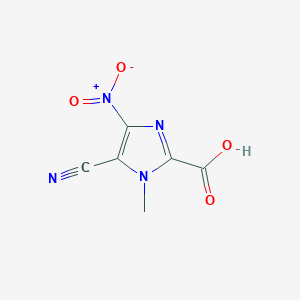

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid

CAS No.: 754917-50-5

Cat. No.: VC19037552

Molecular Formula: C6H4N4O4

Molecular Weight: 196.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 754917-50-5 |

|---|---|

| Molecular Formula | C6H4N4O4 |

| Molecular Weight | 196.12 g/mol |

| IUPAC Name | 5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H4N4O4/c1-9-3(2-7)4(10(13)14)8-5(9)6(11)12/h1H3,(H,11,12) |

| Standard InChI Key | YYQIQOYHJRTGGL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(N=C1C(=O)O)[N+](=O)[O-])C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid, reflects its substitution pattern on the imidazole ring. Key features include:

-

Nitro group (-NO): Positioned at C4, enhancing electrophilicity for nucleophilic substitution reactions.

-

Cyano group (-CN): At C5, contributing to electron-withdrawing effects and potential hydrogen bonding interactions.

-

Methyl group (-CH): At N1, sterically shielding the imidazole ring and modulating solubility.

-

Carboxylic acid (-COOH): At C2, enabling salt formation or esterification for prodrug development.

The canonical SMILES representation (CN1C(=C(N=C1C(=O)O)[N+](=O)[O-])C#N) and InChIKey (YYQIQOYHJRTGGL-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.12 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| LogP (Partition Coefficient) | Estimated 0.5–1.2 (calculated) |

The absence of reported melting/boiling points underscores the need for experimental characterization.

Synthesis Methods and Optimization

Multi-Step Synthetic Pathways

Synthesis typically begins with simpler imidazole precursors, involving sequential functionalization:

-

Nitration: Introduction of the nitro group at C4 using mixed acid (HSO/HNO) under controlled temperatures.

-

Methylation: Quaternization of N1 with methyl iodide or dimethyl sulfate in basic media.

-

Cyanation: Substitution at C5 using cyanating agents (e.g., CuCN) under palladium catalysis.

-

Carboxylation: Oxidation of a pre-existing methyl or hydroxymethyl group at C2 to carboxylic acid via KMnO or CrO.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO/HSO, 0–5°C | 65–70 |

| Methylation | CHI, KCO, DMF | 80–85 |

| Cyanation | CuCN, Pd(PPh), DMF | 50–60 |

Challenges include regioselectivity during nitration and side reactions during cyanation, necessitating rigorous purification.

Pharmaceutical Applications and Biological Relevance

Building Block for Kinase Inhibitors

The carboxylic acid moiety enables conjugation to pharmacophores targeting ATP-binding sites. For example, similar imidazole-5-carboxylates have been incorporated into cannabinoid receptor antagonists (e.g., SR141716) .

Table 3: Comparative Bioactivity of Imidazole Derivatives

| Compound | Target | IC (nM) |

|---|---|---|

| 5-Cyano-1-methyl-4-nitro derivative | Not reported | — |

| 1-Methyl-4-phenyl analog | CB1 receptor | 12.4 |

| Metronidazole | Trichomonas vaginalis | 500–1000 |

Further in vitro profiling is required to elucidate this compound’s specific targets .

| Hazard | Precautionary Measures |

|---|---|

| Dust inhalation | NIOSH-approved respirator |

| Skin contact | Nitrile gloves, lab coat |

| Eye exposure | Goggles with side shields |

| Spill management | Neutralize with NaHCO, evacuate area |

Handling should occur in fume hoods with negative pressure ventilation.

| Supplier | Purity (%) | Packaging | Price Range (USD/g) |

|---|---|---|---|

| LEAP CHEM CO., LTD. | 97 | 1 kg, 5 kg | 120–150 |

| Bide Pharm | 98 | 100 g, 500 g | 140–170 |

Custom synthesis services are available for GMP-grade material.

Future Research Directions

Biological Activity Screening

Priority areas include:

-

Antimicrobial assays: Testing against Giardia lamblia and Entamoeba histolytica.

-

Kinase inhibition profiling: Targeting PI3K or MAPK pathways implicated in oncology.

Prodrug Development

Esterification of the carboxylic acid could enhance bioavailability, mimicking strategies used for valacyclovir.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume